molecular formula C18H18N4O B2718654 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide CAS No. 2034228-04-9

2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Cat. No.: B2718654
CAS No.: 2034228-04-9
M. Wt: 306.369
InChI Key: OOHBRPUWVZWQIQ-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring via an acetamide bridge

Scientific Research Applications

2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives have biological activity and are used as pharmaceuticals, with mechanisms of action that include acting as enzyme inhibitors or receptor agonists .

Safety and Hazards

The safety and hazards associated with this compound would depend on its structure and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)benzoic acid
  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline

Uniqueness

Compared to similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is unique due to its combination of the benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with other compounds.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(11-22-12-21-16-3-1-2-4-17(16)22)20-9-13-7-15(10-19-8-13)14-5-6-14/h1-4,7-8,10,12,14H,5-6,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHBRPUWVZWQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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